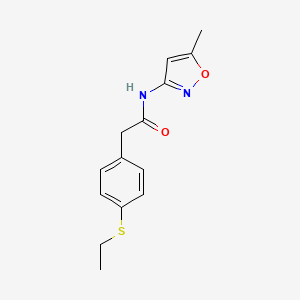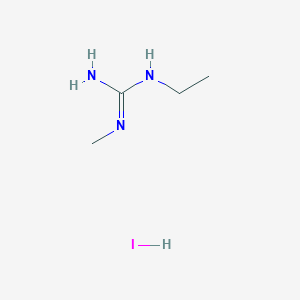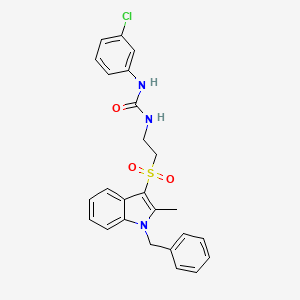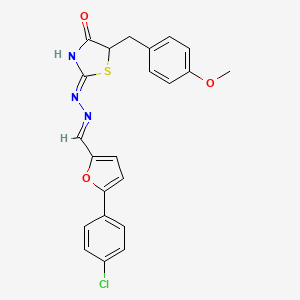![molecular formula C25H23N5O3 B2508377 8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887881-98-3](/img/no-structure.png)
8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of the imidazo[2,1-f]purinone family, which has been the subject of various studies due to its biological activity, particularly as A(3) adenosine receptor antagonists. These compounds are known for their potential therapeutic applications and have been modified at different positions to enhance their potency and selectivity .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves modifications at the 1-, 3-, and 8-positions of the purine core. These modifications aim to improve the pharmacological properties of the molecules, such as potency and hydrophilicity. The synthesis process is part of structure-activity relationship (SAR) studies that help in understanding how different substitutions affect the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinones is crucial for their interaction with biological targets. Docking and 3D-QSAR studies have been conducted to investigate the A(3) binding disposition of these compounds. These studies provide insights into the molecular interactions that govern the selectivity and affinity of the compounds towards the A(3) adenosine receptors .
Chemical Reactions Analysis
While the specific chemical reactions of "8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are not detailed in the provided papers, the general reactivity of the imidazo[2,1-f]purinone scaffold can be inferred. These compounds are likely to undergo reactions typical for purine derivatives, such as nucleophilic substitutions, which can be utilized to introduce various substituents and modify the compound's properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones are influenced by their intermolecular interactions. A quantitative analysis of a similar compound, "8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione," showed that it has a layered crystal packing stabilized by hydrogen bonds and electrostatic energy contributions. The distribution of interaction energies, including coulombic and dispersion forces, suggests that these molecules could have applications in new material design due to their anisotropic interaction energy distribution .
Relevant Case Studies
Case studies involving related compounds have shown a range of receptor activities, particularly towards serotoninergic and dopaminergic receptors. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have been found to be essential for receptor affinity and selectivity. Preliminary pharmacological in vivo studies of selected derivatives have identified potential anxiolytic and antidepressant agents, demonstrating the therapeutic potential of these compounds .
Wissenschaftliche Forschungsanwendungen
High-Performance Thin-Layer Chromatography for Linagliptin
Linagliptin, a dipeptidylpeptidase 4 inhibitor, has been studied for its chemical properties using high-performance thin-layer chromatography (HPTLC). This method was developed to determine linagliptin and its degradation products in tablet forms, emphasizing the method's specificity, sensitivity, and suitability for stability-indicating assays. Such methodologies can be applied to study the stability and degradation of similar compounds (Rode & Tajne, 2021).
Hydantoin Derivatives in Medicinal Chemistry
The hydantoin scaffold, similar in complexity to the queried compound, is highlighted for its significance in drug discovery, exhibiting diverse biological and pharmacological activities. Hydantoins serve as key intermediates in synthesizing non-natural amino acids and their conjugates with potential medical applications. This review discusses the Bucherer-Bergs reaction for hydantoin synthesis, showcasing the compound's versatility in therapeutic and agrochemical applications (Shaikh et al., 2023).
Unnatural Base Pairs for Synthetic Biology
Research into the development of unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, demonstrates the potential of such compounds in expanding the genetic alphabet for synthetic biology applications. These studies underline the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns, potentially relevant for compounds with complex structures like the queried chemical (Saito-Tarashima & Minakawa, 2018).
Synthetic Development and Green Methodologies
The synthesis and application of 1,3-thiazolidin-4-one derivatives, including discussions on green chemistry methodologies, reflect the broader interest in developing sustainable and environmentally friendly synthetic routes. Such compounds, with their considerable pharmacological importance, demonstrate the ongoing efforts to enhance medicinal chemistry through innovative synthetic strategies (Santos, Jones Junior, & Silva, 2018).
Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles
A comprehensive review of imidazo[2,1-b]thiazole derivatives covers their extensive pharmacological activities, including developments from 2000 to 2018. This class of compounds, similar in core structure to the queried chemical, shows a wide range of potential therapeutic applications, underlining the significant role of such fused heterocycles in drug development (Shareef, Khan, Babu, & Kamal, 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 4-ethylbenzaldehyde with 2-amino-6-phenylpurine to form 8-(4-ethylphenyl)-1-methyl-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which is then reacted with ethyl acetoacetate to yield the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "2-amino-6-phenylpurine", "ethyl acetoacetate" ], "Reaction": [ "Condensation of 4-ethylbenzaldehyde with 2-amino-6-phenylpurine in the presence of a base to form 8-(4-ethylphenyl)-1-methyl-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Reaction of 8-(4-ethylphenyl)-1-methyl-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with ethyl acetoacetate in the presence of a base and a catalyst to yield the final product" ] } | |
CAS-Nummer |
887881-98-3 |
Produktname |
8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C25H23N5O3 |
Molekulargewicht |
441.491 |
IUPAC-Name |
6-(4-ethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-4-17-10-12-19(13-11-17)30-20(18-8-6-5-7-9-18)15-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-16(2)31/h5-13,15H,4,14H2,1-3H3 |
InChI-Schlüssel |
KEMJQUHETZCLII-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)






![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)



